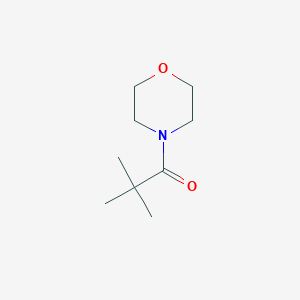
2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride” is a chemical compound with the CAS Number: 2470436-62-3 . It has a molecular weight of 230.14 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for “2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride” is1S/C7H15N3O.2ClH/c8-6(11)5-7(9)1-3-10-4-2-7;;/h10H,1-5,9H2,(H2,8,11);2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride” is a solid at room temperature . It has a molecular weight of 230.14 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results .Aplicaciones Científicas De Investigación
Inhibition of Soluble Epoxide Hydrolase (sEH)
2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride: has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme that metabolizes anti-inflammatory mediators known as epoxyeicosatrienoic acids (EETs) into less active forms . The inhibition of sEH is considered a promising therapeutic strategy for the treatment of pain and inflammatory diseases. This compound’s ability to stabilize EETs can potentially enhance their anti-inflammatory effects.
Anti-Inflammatory Activity
Research indicates that derivatives of 2-(4-Aminopiperidin-4-yl)acetamide exhibit significant anti-inflammatory activity . This is particularly relevant in the context of chronic inflammatory diseases, where long-term inflammation leads to tissue damage. By inhibiting sEH, these compounds can potentially reduce inflammation and alleviate symptoms associated with various inflammatory conditions.
Pain Management
The pharmacological properties of 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride make it a candidate for the development of new pain management drugs . Its role in enhancing the effects of EETs could lead to novel treatments for acute and chronic pain, offering an alternative to traditional painkillers that often have significant side effects.
Potential Therapy for Cardiovascular Diseases
EETs have been shown to have cardiovascular protective effects. Therefore, the inhibition of sEH by 2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride could be beneficial in treating cardiovascular diseases . By preventing the breakdown of EETs, this compound may help in maintaining cardiovascular health and preventing heart-related conditions.
Drug Design and Synthesis
The piperidine moiety present in 2-(4-Aminopiperidin-4-yl)acetamide is a common structural component in many pharmaceuticals . Its derivatives are involved in the synthesis of various drugs, indicating its importance in medicinal chemistry. This compound can serve as a building block in the design and synthesis of new drugs with diverse therapeutic applications.
Research on Enzyme Inhibitors
2-(4-Aminopiperidin-4-yl)acetamide; dihydrochloride: is used in the study of enzyme inhibitors, particularly in the design of potential drugs targeting various enzymes . Its role in inhibiting sEH is just one example of its broader applications in enzyme inhibition research, which is crucial for the development of targeted therapies for a range of diseases.
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal considerations .
Propiedades
IUPAC Name |
2-(4-aminopiperidin-4-yl)acetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O.2ClH/c8-6(11)5-7(9)1-3-10-4-2-7;;/h10H,1-5,9H2,(H2,8,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFALZRNUPEIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC(=O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-4-yl)acetamide;dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2974428.png)
![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2974430.png)
![3-(3-pyridinyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2974431.png)


![Methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974436.png)

![1-[2-Oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2974441.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2974444.png)

